molecular formula C11H16ClNO2 B6156339 (S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride CAS No. 1245606-66-9

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride

Cat. No.: B6156339
CAS No.: 1245606-66-9
M. Wt: 229.7
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a methyl ester group, and an ortho-tolyl group attached to a propanoate backbone. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(o-tolyl)propanoic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.

    Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of (S)-Methyl 3-amino-3-(o-tolyl)propanoate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 3-amino-3-(p-tolyl)propanoate hydrochloride
  • ®-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride
  • (S)-Ethyl 3-amino-3-(o-tolyl)propanoate hydrochloride

Uniqueness

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the ortho-tolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKCKSYKCXPGO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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